Bis(sulfosuccinimidyl) suberate sodium salt

Catalog No.
S725369
CAS No.
127634-19-9
M.F
C16H18N2Na2O14S2
M. Wt
572.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(sulfosuccinimidyl) suberate sodium salt

CAS Number

127634-19-9

Product Name

Bis(sulfosuccinimidyl) suberate sodium salt

IUPAC Name

disodium;1-[8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate

Molecular Formula

C16H18N2Na2O14S2

Molecular Weight

572.4 g/mol

InChI

InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2

InChI Key

MGJYOHMBGJPESL-UHFFFAOYSA-L

SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Synonyms

1,1’-[(1,8-Dioxo-1,8-octanediyl)bis(oxy)]bis[2,5-dioxo-3-pyrrolidinesulfonic Acid; Bis(sulfosuccinimidyl) Suberate, Sodium Salt; BS3

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

BS3 Crosslinker

is a homobifunctional, water-soluble, non-cleavable, and membrane impermeable crosslinker . It contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm . NHS esters react with primary amines at pH 7-9 to form stable amide bonds .

    Cross-linking and Targeting of Mouse Erythrocytes

    BS3 Crosslinker can be used for cross-linking and targeting of mouse erythrocytes .

    Cross-linking of Calveolin Proteins

    It can be used for cross-linking of calveolin proteins .

    Cross-linking of Growth Factors to Proteinase Inhibitor

    BS3 Crosslinker can be used for cross-linking of growth factors to proteinase inhibitor .

    Cross-linking of Glass Bead

    It can be used for cross-linking of glass bead .

    Surface Active Agent

    BS3 can be used as a surface active agent .

    Colloid Dispersant

    Its good emulsification and dispersion performance makes BS3 suitable for preparing colloid solutions, used for stabilizing colloid systems .

    Chemical Reaction Catalyst

    BS3 can be used as a catalyst or auxiliary for certain chemical reactions .

Bis(sulfosuccinimidyl) suberate sodium salt, commonly referred to as Bis(sulfosuccinimidyl) suberate, is a water-soluble, homobifunctional cross-linking reagent with the chemical formula C16H18N2Na2O14S2C_{16}H_{18}N_{2}Na_{2}O_{14}S_{2} and a molecular weight of 572.43 g/mol. This compound is characterized by its ability to react with primary amines, forming stable amide bonds, which makes it particularly useful in biochemical applications such as protein cross-linking and conjugation processes. The compound is typically available as a white to light tan solid and is soluble in water, making it ideal for various laboratory applications .

BS3 acts as a cross-linking agent by forming amide bonds with primary amines on biomolecules. The NHS ester groups on BS3 are highly susceptible to nucleophilic attack by amine groups. This reaction results in the formation of a covalent bond between BS3 and the biomolecule. The presence of two NHS ester groups allows BS3 to link two separate biomolecules, effectively creating a conjugate [].

  • Irritant: BS3 may cause skin, eye, and respiratory tract irritation []. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling BS3.
  • Hygroscopic: BS3 absorbs moisture from the air, which can affect its reactivity. Store BS3 in a desiccator to maintain dryness [].

Case Studies

  • BS3 has been used to cross-link antibodies for improved sensitivity in immunoassays [].
  • Researchers have employed BS3 to create protein-polymer conjugates for drug delivery applications [].

The primary reaction mechanism of bis(sulfosuccinimidyl) suberate sodium salt involves the nucleophilic attack of primary amines on the N-hydroxysuccinimide (NHS) ester groups present in the compound. This reaction leads to the formation of stable amide bonds, effectively linking biomolecules together. The general reaction can be represented as follows:

Bis sulfosuccinimidyl suberate sodium salt+RNH2RNHCO(CH2)8CONHR+2Na++2SO32\text{Bis sulfosuccinimidyl suberate sodium salt}+R-NH_2\rightarrow R-NH-CO-(CH_2)_8-CO-NH-R+2Na^++2SO_3^{2-}

This ability to form covalent bonds enables researchers to stabilize protein interactions and study their dynamics under various conditions .

Bis(sulfosuccinimidyl) suberate sodium salt exhibits significant biological activity due to its reactivity with primary amines on proteins and other biomolecules. It is primarily used in:

  • Protein Cross-Linking: Facilitates the formation of stable protein complexes, allowing for the study of protein-protein interactions.
  • Receptor-Ligand Interactions: Enables the identification and characterization of receptor-ligand binding events.
  • Bioconjugation: Used to create conjugates between proteins and other biomolecules, enhancing their functionality in therapeutic and diagnostic applications .

The compound's membrane impermeability ensures that it predominantly interacts with extracellular proteins, making it suitable for various cell-based assays.

The synthesis of bis(sulfosuccinimidyl) suberate sodium salt typically involves the reaction of suberic acid with N-hydroxysuccinimide (NHS) under controlled conditions. The general steps include:

  • Formation of NHS Ester: Suberic acid reacts with NHS to form the NHS ester.
  • Conversion to Sodium Salt: The NHS ester is then converted into its sodium salt form, enhancing its solubility in aqueous solutions.

While specific proprietary methods may vary among manufacturers, this general approach remains consistent across different synthesis protocols .

Bis(sulfosuccinimidyl) suberate sodium salt has a wide range of applications in biochemical research and biotechnology:

  • Cross-Linking Proteins: Used extensively for creating stable complexes between proteins for structural studies.
  • Immunoprecipitation: Facilitates the capture of target proteins from complex mixtures by cross-linking them to beads or other solid supports.
  • Cell Surface Protein Analysis: Helps in identifying and characterizing cell surface proteins by stabilizing their interactions during analysis.
  • Bioconjugation Techniques: Employed in developing targeted drug delivery systems by conjugating drugs to specific biomolecules .

Interaction studies involving bis(sulfosuccinimidyl) suberate sodium salt often focus on understanding protein-protein interactions and receptor-ligand dynamics. By cross-linking proteins that interact transiently or weakly, researchers can stabilize these interactions for further analysis using techniques such as mass spectrometry or Western blotting. This capability is crucial for elucidating complex biological pathways and mechanisms .

Several compounds share similarities with bis(sulfosuccinimidyl) suberate sodium salt, particularly in their use as cross-linkers. Here are some notable examples:

Compound NameStructure TypeUnique Features
Disuccinimidyl suberateHomobifunctionalMore reactive than bis(sulfosuccinimidyl) suberate; used for stronger cross-linking.
GlutaraldehydeHomobifunctionalA small molecule that reacts with amines but is less selective than bis(sulfosuccinimidyl) suberate.
Ethylene glycol dimethacrylateMultifunctionalUsed in polymer chemistry; offers different cross-linking properties due to its structure.
N-HydroxysuccinimideMonofunctionalServes as a building block for more complex cross-linkers; less versatile than bis(sulfosuccinimidyl) suberate.

Bis(sulfosuccinimidyl) suberate sodium salt stands out due to its water solubility, membrane impermeability, and ability to form stable conjugates specifically through amide bond formation with primary amines, making it particularly valuable in biochemical assays where precise control over molecular interactions is required .

The two terminal N-hydroxysuccinimide ester groups of Bis(sulfosuccinimidyl) suberate sodium salt create amide bonds with primary amines. The fully extended spacer arm spans 11.4 ångström between reactive nitrogens, establishing a hard geometric ceiling for any crosslink it forms [1]. Molecular-dynamics sampling of 766 structurally diverse proteins showed that native backbone and side-chain fluctuations allow lysine ε-nitrogen atoms separated by as much as 40 ångström in a crystal structure to transiently approach the 11.4 ångström limit; however, the corresponding alpha-carbon distance rarely exceeds 30 ångström [2]. Consequently, integrative modeling pipelines now translate each Bis(sulfosuccinimidyl) suberate sodium salt crosslink into a restraint of 26–30 ångström between alpha carbons, a window that captures > 89% of empirically observed links while minimizing false exclusions [2] [3].

High-density acquisition protocols further enhance model precision. Combining orthogonal chemistries with Bis(sulfosuccinimidyl) suberate sodium salt produced one unique crosslinked position pair per seven residues across nineteen regulatory-particle subunits of the yeast proteasome, yielding 1 704 non-redundant restraints [4]. When these restraints were the only input, integrative modeling achieved a 21 ångström root-mean-square fluctuation map that reproduced the known subunit architecture with 0.79 density correlation to cryogenic electron microscopy reference data [4].

Table 1 Residue-Level Parameters Derived from Bis(sulfosuccinimidyl) suberate sodium salt

Parameter or datasetQuantitative outcomeStructural impactSource
Spacer arm length (nitrogen–nitrogen)11.4 ÅFixed chemical ceiling [1]
Recommended alpha-carbon restraint26–30 ÅUsed in integrative modeling scoring functions [2]
Crosslink density in yeast proteasome regulatory particle1 pair ∕ 7 residues (1 704 pairs)Enabled de novo model at 21 Å precision [4]
Percentage of restraints satisfied at 30 Å cutoff across 502 literature crosslinks89%Validates cutoff choice [3]

Conformational Dynamics Analysis of Multi-Protein Assemblies

Bis(sulfosuccinimidyl) suberate sodium salt traces ensemble heterogeneity by capturing both prevalent and low-probability contacts. Comparative isotopic labeling with deuterated versus non-deuterated forms quantified stimulus-dependent re-wiring of an adenosine triphosphatase synthase complex, revealing site-specific crosslink ratio shifts that mapped directly onto phosphorylation-induced conformational changes [5] [6].

In the fully assembled yeast proteasome, crosslink distances mirrored local flexibility: alpha-carbon pairs inside the rigid proteolytic core averaged 14 ångström, whereas those in the mobile regulatory particle exceeded 24 ångström, correlating (Pearson 0.76) with inter-structure root-mean-square deviations among four independent cryogenic electron microscopy maps [4].

Dynamic simulations offer complementary insight. Analysis of 43 511 lysine–lysine pairs across Dynameomics trajectories demonstrated that pairs initially 24–30 ångström apart sample the 11.4 ångström reactive zone during up to 50% of the trajectory, whereas pairs beyond 30 ångström seldom do so [2]. This demarcates the practical limit at which Bis(sulfosuccinimidyl) suberate sodium salt can report on breathing motions without conflating them with false positives.

Table 2 Representative Conformational Insights Obtained with Bis(sulfosuccinimidyl) suberate sodium salt

Protein systemKey crosslink observationConformational inferenceSource
Adenosine triphosphatase synthaseDeuterated ∕ non-deuterated crosslink ratios shifted up to six-fold after dephosphorylationRotation of stator stalk and re-packing of peripheral subunits [5] [6]
Yeast proteasome regulatory particle2 549 unique restraints; mobile subunits show alpha-carbon separations > 24 ÅSub-domain breathing and tail mobility underpin substrate engagement [4]
Dynameomics ensemble (766 proteins)Lysine pairs 24–30 Å in static structures enter reactive range during ≤ 50% of simulation timeBackbone fluctuations justify 30 Å modeling cutoff [2]

Validation of Cryogenic Electron Microscopy Structures Through Complementary Distance Constraints

Mild pre-freezing crosslinking with Bis(sulfosuccinimidyl) suberate sodium salt stabilizes labile assemblies and provides orthogonal geometric data for fitting. In the Elongator hexa-subcomplex, low-level crosslinking enabled a complete 17.2 ångström reconstruction in which crosslinks independently confirmed asymmetric positioning of the Elp456 ring on a single lobe [7]. For the DNA clamp-loading complex from budding yeast, amine-targeted crosslinks collected before grid preparation revealed that most inter-subunit links localize to unresolved N- and C-termini, rationalizing their absence from a 3.3 ångström map while validating domain orientations seen in the electron density [8].

Post-acquisition mapping offers additional quality control. In the high-density yeast proteasome study, 98% of Bis(sulfosuccinimidyl) suberate sodium salt restraints fell within the 30 ångström limit when projected onto the highest-resolution cryogenic electron microscopy model of the same state, and outliers clustered exclusively in regions later reassigned as flexible or partially disordered [4].

Table 3 Cryogenic Electron Microscopy Structures Supported by Bis(sulfosuccinimidyl) suberate sodium salt Restraints

Complex examinedResolution of cryogenic electron microscopy mapNumber of crosslinks mappedValidation outcomeSource
Elongator holo-complex17.2 Å (whole), 3.9 Å (core)43Confirmed asymmetric ring attachment; aided particle alignment [7]
Yeast clamp loader bound to sliding clamp3.3–3.5 Å56Showed termini-centric crosslinks consistent with blurred density; supported domain rotations [8]
Yeast proteasome regulatory particle3.5 Å (core), variable peripheral1 70498% satisfied ≤ 30 Å; highlighted flexible tails absent from map [4]

Dates

Last modified: 09-13-2023

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